Tris(1-pyrrolidinyl)phosphine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

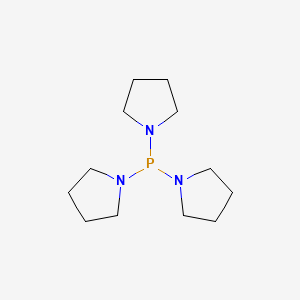

Structure

3D Structure

Eigenschaften

IUPAC Name |

tripyrrolidin-1-ylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFLCAQHOZXYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)P(N2CCCC2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-12-6 | |

| Record name | Tris(1-pyrrolidinyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tris(1-pyrrolidinyl)phosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-pyrrolidinyl)phosphine, a sterically hindered and electron-rich aminophosphine, has emerged as a versatile reagent and ligand in modern organic synthesis. Its unique electronic and steric properties make it a valuable tool in a variety of chemical transformations, particularly in the realm of cross-coupling reactions and as a phosphitylating agent in the synthesis of oligonucleotides. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Properties of this compound

This compound is a liquid at room temperature with a distinctive chemical structure that dictates its reactivity.[1] The phosphorus atom is bonded to three nitrogen atoms of the pyrrolidine rings, resulting in a highly basic and nucleophilic phosphine.

| Property | Value | Source(s) |

| CAS Number | 5666-12-6 | [1][2][3][4] |

| Molecular Formula | C12H24N3P | [1][2] |

| Molecular Weight | 241.32 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 104 °C at 0.1 mmHg | [1][5][6] |

| Density | 1.041 - 1.049 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.528 - 1.53 | [6] |

| Synonyms | Tripyrrolidinophosphine, Tris(N-pyrrolidinyl)phosphine, Tris(pyrrolidino)phosphine, Phosphorous acid tripyrrolidide, Tris(N,N-tetramethylene)phosphorous acid triamide | [1][2][7] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of phosphorus trichloride with an excess of pyrrolidine in the presence of a base to neutralize the hydrogen chloride byproduct. The causality behind this choice of reactants lies in the nucleophilic nature of the secondary amine (pyrrolidine) attacking the electrophilic phosphorus center of PCl3.

Caption: General synthetic scheme for this compound.

The resulting phosphine is a potent nucleophile and a strong base. Its reactivity is dominated by the lone pair of electrons on the phosphorus atom. It readily participates in reactions with electrophiles and is easily oxidized. This high reactivity necessitates handling under an inert atmosphere to prevent degradation.

Applications in Drug Development and Organic Synthesis

This compound's primary utility stems from its role as a monodentate P-donor ligand in various transition metal-catalyzed cross-coupling reactions.[8] These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of many pharmaceutical compounds.

Its applications include, but are not limited to:

-

Buchwald-Hartwig Cross-Coupling Reaction [8]

-

Heck Reaction [8]

-

Suzuki-Miyaura Coupling [8]

-

Stille Coupling [8]

-

Sonogashira Coupling [8]

-

Negishi Coupling [8]

-

Hiyama Coupling [8]

The steric bulk of the pyrrolidinyl groups influences the coordination sphere of the metal center, often promoting reductive elimination and enhancing catalytic activity.

Furthermore, it serves as an efficient phosphitylation reagent for the synthesis of oligonucleotides.[5][6][8] In this capacity, it facilitates the formation of phosphite triester intermediates, which are subsequently oxidized to the desired phosphotriester linkages in the oligonucleotide backbone.

Caption: Key application areas of this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. The choice of this ligand can enhance reaction rates and yields, particularly with challenging substrates, due to its electron-donating nature which facilitates the oxidative addition step.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2, 2 mol%)

-

This compound (4 mol%)

-

Potassium carbonate (K2CO3, 2.0 mmol)

-

Toluene/Water (4:1 mixture, 5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.

-

In a separate vial, dissolve the this compound in the toluene/water solvent mixture.

-

Add the ligand solution to the Schlenk flask containing the other reagents.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This self-validating system relies on the careful exclusion of oxygen and moisture, as both the catalyst and the ligand are sensitive to air. The progress of the reaction, monitored by chromatography, confirms the successful coupling.

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a tightly sealed container under an inert atmosphere in a refrigerator at 2-8°C.[2] In case of inhalation, move the person to fresh air.[9] If there is skin contact, wash off with soap and plenty of water.[9] For eye contact, flush with water.[9] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]

References

Sources

- 1. This compound 97 5666-12-6 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 97 | 5666-12-6 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. alkalisci.com [alkalisci.com]

- 7. This compound 97 - Safety Data Sheet [chemicalbook.com]

- 8. This compound 97 5666-12-6 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

physical and chemical properties of Tris(1-pyrrolidinyl)phosphine

An In-depth Technical Guide to Tris(1-pyrrolidinyl)phosphine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of this compound, a versatile aminophosphine ligand and synthetic reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic characteristics, and practical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Molecular Structure

This compound, also known as Tripyrrolidinophosphine, belongs to the class of aminophosphines, organophosphorus compounds where phosphorus is directly bonded to one or more nitrogen atoms of amino groups.[1] These compounds are distinguished by their unique electronic and steric properties, which arise from the interplay between the phosphorus lone pair and the nitrogen lone pairs. This compound serves as a potent monodentate P-donor ligand in transition metal catalysis and as a key phosphitylating agent in synthetic chemistry, particularly in oligonucleotide synthesis.[2][3][4]

The structure features a central phosphorus(III) atom bonded to the nitrogen atoms of three separate pyrrolidine rings. This arrangement confers a specific steric bulk and electronic character that dictates its reactivity and catalytic efficacy.

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of a reagent is fundamental to its effective application. The key physical and chemical identifiers for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5666-12-6 | [3][5] |

| Molecular Formula | C₁₂H₂₄N₃P | [3][5][6] |

| Molecular Weight | 241.31 g/mol | [3][5][6] |

| Appearance | Liquid | [3][5] |

| Boiling Point | 104 °C at 0.1 mmHg | [2][5] |

| Density | 1.041 - 1.049 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.528 - 1.53 | [3] |

| Flash Point | 98.8 °C (209.8 °F) | [5] |

| log Pow | 2.929 |

Spectroscopic Characterization

While specific, peer-reviewed spectral data for this compound is not widely published, typical spectroscopic features can be predicted based on its structure. Commercial suppliers confirm the availability of ¹H NMR, ¹³C NMR, and IR spectra.[7]

-

³¹P NMR: As a trivalent phosphine, a single peak is expected. The chemical shift for aminophosphines can vary, but it typically falls within a characteristic region for P(III) compounds.

-

¹H NMR: Two primary signal regions are anticipated: multiplets corresponding to the methylene protons alpha to the nitrogen atoms (N-CH₂ ), and multiplets for the methylene protons beta to the nitrogen atoms (N-CH₂-CH₂ ).

-

¹³C NMR: Signals corresponding to the alpha and beta carbons of the pyrrolidine rings are expected. Coupling to the phosphorus atom (J-coupling) may be observed, particularly for the carbon alpha to the nitrogen.

-

IR Spectroscopy: Characteristic C-H stretching vibrations for the methylene groups are expected around 2850-2960 cm⁻¹. Vibrations associated with the P-N bond would also be present.

Chemical Properties and Reactivity

This compound's utility stems from its dual nature as both a strong electron-donating ligand and a reactive phosphitylating agent.

Role as a Ligand in Catalysis

The nitrogen atoms adjacent to the phosphorus center engage in π-electron donation into the phosphorus atom. This electronic effect increases the electron density on the phosphorus, making it a strong σ-donor ligand for transition metals like palladium. This enhanced electron-donating ability is crucial for facilitating key steps in catalytic cycles, particularly the oxidative addition of aryl halides to the metal center, which is often the rate-limiting step in cross-coupling reactions.[8]

The three pyrrolidine rings also impart significant steric bulk around the phosphorus atom. This steric hindrance influences the coordination sphere of the metal catalyst, promoting the reductive elimination step and preventing the formation of inactive catalyst species. This compound is a documented ligand for a wide array of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling[3]

-

Heck Reaction[3]

-

Buchwald-Hartwig Amination[3]

-

Sonogashira Coupling[3]

-

Stille Coupling[3]

-

Negishi Coupling[3]

Experimental Protocols and Methodologies

The following sections provide representative protocols. Note: These are generalized procedures and must be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques, as phosphines are susceptible to oxidation.

Representative Synthesis of this compound

Aminophosphines are classically prepared by the reaction of a phosphorus halide with a secondary amine in the presence of a base to scavenge the resulting hydrohalic acid.

Figure 3: Simplified catalytic cycle for the Heck reaction.

Step-by-Step Methodology:

-

Catalyst Pre-formation/Charging: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 equiv.), and a suitable base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Causality: An excess of ligand relative to the palladium precursor ensures the formation of the active catalytic species and prevents catalyst decomposition. The choice of base is critical and depends on the reactivity of the aryl halide.

-

-

Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene) is added, followed by the alkene (1.2-1.5 equiv.).

-

Causality: Degassed solvents are used to prevent oxidation of the Pd(0) catalyst. A slight excess of the alkene is used to drive the reaction to completion.

-

-

Reaction: The flask is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (4-24 hours), monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the inorganic base and salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care. [5]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. Recommended storage is at 2-8°C.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a chemical fume hood. Avoid breathing vapors.

-

Incompatibilities: Incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable and versatile aminophosphine with significant applications in both catalysis and organic synthesis. Its strong electron-donating character and tunable steric profile make it an effective ligand for a multitude of cross-coupling reactions. As research continues to demand more efficient and selective synthetic methods, the rational application of ligands like this compound will remain a cornerstone of modern chemical innovation.

References

-

Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

1,1',1''-Phosphinylidynetris(pyrrolidine). (n.d.). PubChem. Retrieved from [Link]

-

This compound, 1 X 2.5 g (775444-2.5G). (n.d.). Alkali Scientific. Retrieved from [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound, | 775444-500MG | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. Retrieved from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). National Institutes of Health. Retrieved from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

CAS No : 5666-12-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Tri-(1-adamantyl)phosphine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). ResearchGate. Retrieved from [https://www.researchgate.net/publication/260783109_Mizoroki-Heck_Cross-coupling_Reactions_Catalyzed_by_Dichloro{bis11'_1''-phosphinetriyltripiperidine]}palladium_Under_Mild_Reaction_Conditions]([Link])

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... (n.d.). ResearchGate. Retrieved from [Link]

-

31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. (2024). Cambridge Open Engage. Retrieved from [Link]

-

Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. (2021). YouTube. Retrieved from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Bis(Phosphonates) Pyrrolidines Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound - Tripyrrolidinophosphine, Phosphorous acid tripyrrolidide [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. This compound 97 5666-12-6 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 97(5666-12-6) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Tris(1-pyrrolidinyl)phosphine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tris(1-pyrrolidinyl)phosphine

Abstract

This compound (TPP) is a versatile organophosphorus compound widely recognized for its role as a monodentate, electron-rich phosphine ligand in transition metal catalysis and as a phosphitylating agent in synthetic chemistry. Its unique steric and electronic properties make it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, characterization, properties, and handling of this compound, grounded in established chemical principles and supported by authoritative sources.

Introduction: The Significance of this compound

This compound, also known as Tripyrrolidinophosphine, belongs to the class of aminophosphines. Its structure features a central phosphorus atom bonded to three pyrrolidinyl groups. This arrangement confers a high degree of electron density on the phosphorus atom, making it a strong σ-donor ligand. This electronic characteristic is crucial for its application in various catalytic reactions, including but not limited to Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira cross-coupling reactions[1][2][3]. Furthermore, its utility as a phosphitylating reagent for oligonucleotide synthesis underscores its importance in bio-organic chemistry[4][5].

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₃P[1][6] |

| Molecular Weight | 241.31 g/mol [1][6] |

| Appearance | Liquid[1][2] |

| Boiling Point | 104 °C at 0.1 mmHg[1][4] |

| Density | 1.049 g/mL at 25 °C[1][4] |

| Refractive Index (n20/D) | 1.53[1][4] |

| CAS Number | 5666-12-6[1][6] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and straightforward synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with an excess of pyrrolidine in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrochloric acid byproduct. This nucleophilic substitution reaction is a standard method for the formation of P-N bonds[7][8].

Reaction Rationale and Mechanistic Insight

The synthesis capitalizes on the high nucleophilicity of the secondary amine, pyrrolidine, and the electrophilicity of the phosphorus atom in phosphorus trichloride. The reaction proceeds through a stepwise substitution of the chlorine atoms on the PCl₃ molecule by the pyrrolidinyl groups. Triethylamine acts as an acid scavenger, preventing the protonation of pyrrolidine by the generated HCl, which would otherwise render it non-nucleophilic.

Detailed Experimental Protocol

Materials and Reagents:

-

Phosphorus trichloride (PCl₃)

-

Pyrrolidine

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for air-sensitive synthesis (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of pyrrolidine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Addition of PCl₃: A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred pyrrolidine solution over a period of 1-2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours to ensure complete reaction.

-

Work-up and Isolation:

-

The triethylammonium chloride precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds[9].

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphines. This compound is expected to exhibit a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift is indicative of the electronic environment of the phosphorus atom. The typical chemical shift range for aminophosphines is broad, but a distinct peak confirms the presence of a single phosphorus environment[10][11].

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrrolidinyl protons. Typically, two multiplets are expected, corresponding to the α- and β-protons of the pyrrolidine rings. Integration of these signals should correspond to the 24 protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display two distinct resonances for the two types of carbon atoms in the pyrrolidine rings (α and β to the nitrogen).

Expected NMR Data Summary:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ³¹P | ~100-120 | Singlet |

| ¹H | ~3.0-3.3 (α-CH₂) | Multiplet |

| ~1.7-1.9 (β-CH₂) | Multiplet | |

| ¹³C | ~45-50 (α-CH₂) | Doublet (due to P-C coupling) |

| ~25-30 (β-CH₂) | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 241.31 g/mol [12].

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood[6]. It is air-sensitive and can be oxidized to Tris(pyrrolidinophosphine) oxide, especially in the presence of moisture. Therefore, it should be stored under an inert atmosphere[9].

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemically resistant gloves

-

Lab coat

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash immediately with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent and ligand in modern organic and organometallic chemistry. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development. The protocols and data presented in this guide offer a solid foundation for scientists working with this versatile compound.

References

-

Supporting Information for Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle. [Link]

-

Alkali Scientific. This compound, 1 X 2.5 g (775444-2.5G). [Link]

-

The Royal Society of Chemistry. Phosphines: preparation, reactivity and applications. [Link]

-

PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine). [Link]

-

National Institutes of Health. Preparation of phosphines through C–P bond formation. [Link]

-

Beilstein Journals. Preparation of phosphines through C–P bond formation. [Link]

-

Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]

-

New Jersey Department of Health. TRIS(1-AZIRIDINYL)- PHOSPHINE SULFIDE HAZARD SUMMARY. [Link]

-

The Royal Society of Chemistry. Tertiary phosphines: preparation. [Link]

-

Imamoto, T. et al. Improved synthesis of 1-adamantylphosphine and its use in the synthesis of cyclicphosphines containing 1-adamantyl group. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

Pharmaffiliates. CAS No : 5666-12-6 | Product Name : this compound. [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

NIST WebBook. Tris(1-(2-methyl)aziridinyl)phosphine oxide. [Link]

-

SLS. This compound, | 775444-500MG | SIGMA-ALDRICH. [Link]

-

Chemdad. Tris(pyrrolidinophosphine) oxide. [Link]

-

MDPI. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. [Link]

-

Organic Syntheses. Tri-(1-adamantyl)phosphine. [Link]

-

NIST WebBook. Phosphine, triphenyl-. [Link]

Sources

- 1. This compound 97 5666-12-6 [sigmaaldrich.com]

- 2. This compound 97 5666-12-6 [sigmaaldrich.com]

- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound 97 5666-12-6 [sigmaaldrich.com]

- 7. books.rsc.org [books.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mdpi.com [mdpi.com]

- 12. Phosphine, triphenyl- [webbook.nist.gov]

Foreword: Navigating the Practical Application of Tris(1-pyrrolidinyl)phosphine

An In-depth Technical Guide to the Solubility of Tris(1-pyrrolidinyl)phosphine in Organic Solvents

This compound, also known as tripyrrolidinophosphine, is a versatile trivalent phosphorus ligand with significant utility in synthetic organic chemistry. Its unique steric and electronic properties make it a valuable component in a multitude of catalytic reactions, including but not limited to Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.[1] Furthermore, its role as a phosphitylating reagent in oligonucleotide synthesis underscores its importance in bio-organic chemistry.[1][2]

A fundamental, yet often overlooked, parameter crucial for the successful application of any reagent is its solubility in the reaction medium. Proper dissolution ensures homogeneity, which is paramount for predictable reaction kinetics and optimal yields. This guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, synthesizes field-proven insights, and offers a robust, self-validating protocol for researchers to determine solubility in their specific solvent systems.

Core Physicochemical Properties of this compound

A foundational understanding of a compound's physical properties is essential for predicting its solubility behavior. This compound is a liquid at ambient temperature, which simplifies its handling and dispensing compared to solid phosphine ligands.

| Property | Value | Source |

| Appearance | Liquid | |

| Molecular Formula | C₁₂H₂₄N₃P | [3] |

| Molecular Weight | 241.31 g/mol | [3] |

| Density | 1.041 - 1.049 g/mL at 25 °C | [1] |

| Boiling Point | 104 °C at 0.1 mmHg | [1] |

| Refractive Index | n20/D 1.528 - 1.53 | [2] |

The structure of this compound, featuring a central phosphorus atom bonded to three nitrogen atoms of the pyrrolidine rings, imparts a degree of polarity. However, the overall molecule possesses significant nonpolar character due to the twelve methylene groups in the pyrrolidine rings. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Solubility Profile: A Synthesis of Practical Observations

While comprehensive quantitative solubility data (e.g., in g/100 mL) is not extensively published in the literature, we can infer a qualitative solubility profile from the common applications of this compound. The solvents used in the catalytic reactions where it is employed are a strong indicator of its solubility.

| Solvent | Polarity | Type | Inferred Solubility | Rationale & Causality |

| Tetrahydrofuran (THF) | Moderately Polar | Ethereal | Soluble | Commonly used in cross-coupling reactions. The ether oxygen can interact with the phosphorus center, while the hydrocarbon body of THF is compatible with the pyrrolidine rings. |

| Toluene | Nonpolar | Aromatic | Soluble | A standard solvent for many organometallic reactions. The nonpolar aromatic nature of toluene effectively solvates the nonpolar hydrocarbon portions of the ligand. |

| Diethyl Ether | Nonpolar | Ethereal | Soluble | Similar to THF, its use in organometallic synthesis suggests compatibility. |

| Dichloromethane (DCM) | Polar Aprotic | Halogenated | Likely Soluble | Its ability to dissolve a wide range of organic compounds makes it a probable solvent.[4][5] |

| Hexane/Heptane | Nonpolar | Aliphatic | Likely Soluble | The significant nonpolar character of this compound suggests good solubility in aliphatic hydrocarbons. |

| Acetonitrile | Polar Aprotic | Nitrile | Likely Soluble | The related compound, Tris(pyrrolidinophosphine) oxide, is soluble in acetonitrile, suggesting the parent phosphine may also be.[6] |

| Methanol/Ethanol | Polar Protic | Alcoholic | Limited to Moderate | While the nitrogen and phosphorus atoms can engage in hydrogen bonding, the large nonpolar structure may limit solubility in short-chain alcohols. |

| Water | Highly Polar | Protic | Insoluble/Very Sparingly Soluble | The hydrophobic nature of the pyrrolidine rings would dominate, leading to poor aqueous solubility. Safety data sheets often lack specific data but the related oxide is noted as insoluble.[6][7] |

Expert Insight: The choice of solvent is not merely about dissolution. In catalysis, the solvent can influence the stability of the catalytic species, reaction rates, and product selectivity. Therefore, while this compound may be soluble in a variety of solvents, the optimal choice will always be dictated by the specific requirements of the chemical transformation being undertaken.

A Self-Validating Experimental Protocol for Solubility Determination

To empower researchers with the ability to precisely determine the solubility of this compound in their solvent system of choice, the following robust, step-by-step protocol is provided. This methodology is designed to be self-validating, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (ensure purity)

-

Solvent of interest (anhydrous, high-purity grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Thermostatic bath or block (for temperature control)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument (optional, for high precision)

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a glass vial at a controlled temperature (e.g., 25 °C). "Excess" means adding the solute until a visible amount of undissolved liquid phosphine is present. b. Seal the vial tightly to prevent solvent evaporation. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Maintaining a constant temperature is critical.

-

Phase Separation: a. Turn off the stirrer and allow the mixture to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle completely. b. Carefully take an aliquot of the clear, supernatant liquid (the saturated solution) using a pipette. To avoid disturbing the settled layer, it is advisable to filter the aliquot through a syringe filter.

-

Gravimetric Determination (Standard Method): a. Accurately weigh an empty, dry vial (W₁). b. Transfer a known volume of the filtered saturated solution (e.g., 1.00 mL) into the pre-weighed vial. c. Weigh the vial containing the solution (W₂). The mass of the solution is (W₂ - W₁). d. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until the weight is constant. The boiling point of this compound is high under vacuum, minimizing loss. e. Weigh the vial containing the non-volatile solute residue (W₃). The mass of the dissolved phosphine is (W₃ - W₁).

-

Calculation of Solubility: a. The mass of the solvent is (W₂ - W₃). b. Solubility can be expressed in various units:

- g/100 mL of solvent: (Mass of solute / Volume of solvent) x 100

- g/100 g of solvent: (Mass of solute / Mass of solvent) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for gravimetric solubility determination.

Safety and Handling Considerations

As a Senior Application Scientist, I must emphasize that scientific integrity includes a commitment to safety. This compound is a combustible liquid and should be handled with appropriate care.[8]

-

Handling: Always handle in a well-ventilated fume hood. Avoid breathing vapors.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from ignition sources. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent whose efficacy is intrinsically linked to its solubility in the chosen reaction medium. While quantitative data is sparse, its widespread use in organic synthesis points to high solubility in common nonpolar and moderately polar aprotic solvents such as toluene, THF, and dichloromethane. For applications requiring precise solubility values or the use of less common solvents, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for in-house determination. By understanding and controlling this fundamental parameter, researchers can unlock the full potential of this versatile phosphine ligand, leading to more robust and reproducible synthetic outcomes.

References

-

This compound, 1 X 2.5 g (775444-2.5G). Alkali Scientific. [Link]

-

This compound, | 775444-500MG | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]

-

CAS No : 5666-12-6 | Product Name : this compound. Pharmaffiliates. [Link]

-

Dichloromethane. PubChem, National Institutes of Health. [Link]

-

Dichloromethane with Water. IUPAC-NIST Solubilities Database, National Institute of Standards and Technology. [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. alkalisci.com [alkalisci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound 97 - Safety Data Sheet [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Electronic and Steric Parameters of Tris(1-pyrrolidinyl)phosphine

Abstract

Tris(1-pyrrolidinyl)phosphine, an aminophosphine ligand, possesses a unique combination of strong electron-donating properties and moderate steric bulk. These characteristics make it a compelling ligand for various applications in catalysis and synthetic chemistry, where precise control over the metal center's reactivity is paramount. This guide provides an in-depth analysis of the key quantitative descriptors for this ligand: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ). We will explore the theoretical basis for these parameters, detail the experimental and computational methodologies for their determination, and present a comparative analysis with other common phosphine ligands to contextualize its utility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Ligand Properties in Catalysis

In the realm of transition metal catalysis, the ancillary ligands coordinating to the metal center are not mere spectators; they are crucial architects of reactivity and selectivity.[1] By modulating the electronic and steric environment of the metal, ligands dictate the kinetics and thermodynamics of elementary steps within a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.[2] Two of the most influential and widely adopted metrics for quantifying these effects are Tolman's Electronic Parameter (TEP) and the Tolman Cone Angle (θ).[3][4]

-

Electronic Effects (TEP): This parameter quantifies the net electron-donating or -withdrawing ability of a phosphine ligand.[5] A more electron-donating ligand increases the electron density on the metal center, which can facilitate oxidative addition and influence the back-bonding to other ligands like carbon monoxide.[6]

-

Steric Effects (Cone Angle): This parameter measures the physical bulk of a ligand.[4] The cone angle impacts the coordination number of the metal, the stability of catalytic intermediates, and can create a specific pocket around the active site to control substrate approach and product selectivity.[7]

This compound, a member of the aminophosphine class, is notable for its strong electron-donating character, a consequence of the nitrogen atoms bonded directly to the phosphorus center.[8][9] Understanding its specific TEP and cone angle is essential for rationally designing catalytic systems and predicting their behavior.

Electronic Profile: Tolman's Electronic Parameter (TEP)

The TEP is an experimentally derived value that reflects a ligand's net electron-donating capability.[5] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃].[5] The underlying principle is that a more strongly electron-donating ligand (L) increases the electron density on the nickel atom. This enhanced electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and causing a decrease in its infrared stretching frequency.[5][6] Therefore, a lower ν(CO) value signifies a more electron-donating ligand.

For This compound , the reported TEP value is 2060.9 cm⁻¹ . This value places it among the more strongly electron-donating phosphine ligands.

Experimental Determination of TEP

The protocol for determining a ligand's TEP is a well-established organometallic experiment that requires careful handling of air-sensitive and toxic reagents.

Protocol:

-

Complex Synthesis: The phosphine ligand of interest, this compound (L), is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, in an inert solvent such as hexane or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). This reaction results in the displacement of one carbonyl ligand to form the [LNi(CO)₃] complex.[2]

-

Purification: The resulting complex is purified, typically by filtration through Celite to remove any insoluble byproducts, followed by removal of the solvent under vacuum.

-

IR Spectroscopy: A dilute solution of the purified [LNi(CO)₃] complex is prepared in a suitable, non-coordinating solvent (e.g., hexane). The infrared spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching band is identified. This frequency is the Tolman Electronic Parameter.[5]

Workflow for TEP Determination

Caption: Visualization of the Tolman cone angle (θ) at the metal center.

Comparative Analysis and Applications

The utility of this compound is best understood by comparing its parameters to those of other commonly used phosphine ligands.

| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) | Electronic Nature | Steric Bulk |

| P(t-Bu)₃ | 2056.1 | 182 | Very Strong Donor | Very High |

| PCy₃ | 2056.4 | 170 | Very Strong Donor | High |

| This compound | 2060.9 | 136 | Strong Donor | Moderate |

| PPh₃ | 2068.9 | 145 | Moderate Donor | Moderate |

| PMe₃ | 2064.1 | 118 | Strong Donor | Low |

| P(OPh)₃ | 2085.3 | 128 | Weak Donor (π-acidic) | Moderate |

Data compiled from various sources for comparative purposes. [2][10][11] This comparison highlights the distinctive profile of this compound: it is a significantly stronger electron donor than the widely used PPh₃, approaching the donor strength of bulky alkylphosphines like PCy₃ and P(t-Bu)₃. [12]However, its steric footprint is considerably smaller than these bulky ligands.

This "strong donor, moderate bulk" profile makes it an effective ligand in various catalytic reactions, including:

-

Cross-Coupling Reactions: Its strong electron-donating ability can promote the oxidative addition step, which is often rate-limiting in Suzuki, Heck, and Buchwald-Hartwig couplings. * Catalysis with Electron-Rich Metals: It can stabilize low-valent, electron-rich metal centers, which are key intermediates in many catalytic processes. [13]* Oligonucleotide Synthesis: It has also found application as a phosphitylating reagent in the synthesis of oligonucleotides. [14][15]

Conclusion

This compound is a powerful aminophosphine ligand characterized by its potent electron-donating nature (TEP = 2060.9 cm⁻¹) and moderate steric profile (θ ≈ 136°). This unique combination allows it to activate metal centers electronically without imposing the extreme steric hindrance of ligands like PCy₃ or P(t-Bu)₃. By understanding and applying the quantitative frameworks of Tolman's electronic and steric parameters, researchers can rationally select this compound to optimize existing catalytic systems and develop novel synthetic transformations. The detailed experimental and computational methodologies provided herein serve as a practical guide for the characterization and application of this and other valuable phosphine ligands in the pursuit of efficient and selective chemical synthesis.

References

-

24.2D: Phosphine and Related Ligands - Chemistry LibreTexts. (2023, May 3). Chemistry LibreTexts. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. Available at: [Link]

-

Tolman electronic parameter. (2023, December 26). In Wikipedia. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. Available at: [Link]

-

Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. (2023). ChemRxiv. Available at: [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions, 45(11), 4544-4548. Available at: [Link]

-

Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. (2023). Organometallics, 42(21), 2689-2698. Available at: [Link]

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University. Available at: [Link]

-

Phosphines as ligands. (2020, October 20). YouTube. Available at: [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. Available at: [Link]

-

Ligand cone angle. (2023, November 29). In Wikipedia. Available at: [Link]

-

Ligand cone angle. (n.d.). Grokipedia. Available at: [Link]

-

Aminophosphines. (n.d.). Durham University. Available at: [Link]

-

Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. (2016). Chemical Society Reviews, 45(6), 1657-1677. Available at: [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions, 45(11), 4544-4548. Available at: [Link]

-

Aminophosphines: Their chemistry and role as ligands and synthons. (2009). ResearchGate. Available at: [Link]

-

Aminophosphine. (2023, April 1). In Wikipedia. Available at: [Link]

-

Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. (2020). Organometallics, 39(8), 1283-1292. Available at: [Link]

-

This compound, 1 X 2.5 g (775444-2.5G). (n.d.). Alkali Scientific. Available at: [Link]

-

Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes.15. (n.d.). ResearchGate. Available at: [Link]

-

This compound, | 775444-500MG | SIGMA-ALDRICH | SLS. (n.d.). SLS. Available at: [Link]

Sources

- 1. This compound | 5666-12-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. pwdyer.webspace.durham.ac.uk [pwdyer.webspace.durham.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. yanggroup.weebly.com [yanggroup.weebly.com]

- 13. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. alkalisci.com [alkalisci.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to Tris(1-pyrrolidinyl)phosphine: Molecular Structure, Bonding, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of Tris(1-pyrrolidinyl)phosphine, a unique aminophosphine ligand with significant applications in synthetic chemistry. We will delve into its molecular structure and the nuanced nature of its phosphorus-nitrogen bonds, which are fundamental to its reactivity. This document will explore the electronic and steric properties that define its role as a potent electron-donating ligand in transition metal catalysis. Furthermore, we will present established synthetic protocols and spectroscopic characterization techniques, offering researchers and drug development professionals a practical resource for the utilization of this versatile compound.

Introduction: The Significance of Aminophosphines in Modern Synthesis

Organophosphorus compounds, particularly trivalent phosphines, are cornerstones of contemporary chemical synthesis and catalysis.[1] Their utility is rooted in the tunable nature of their electronic and steric profiles, which can be meticulously adjusted by modifying the substituents at the phosphorus center.[1] This fine-tuning allows for precise control over the reactivity and selectivity of metal catalysts in a wide array of chemical transformations.[1]

This compound belongs to the aminophosphine subclass, characterized by the presence of one or more phosphorus-nitrogen bonds.[2] These ligands are distinguished by the electronic interplay between the nitrogen lone pair and the phosphorus atom, which significantly influences the ligand's basicity and coordination chemistry.[2] Aliphatic amino groups, such as the pyrrolidinyl moiety, are known to enhance the basicity of the phosphorus center, making this compound a particularly strong electron-donating ligand.[2] This potent electron-donating character is pivotal to its efficacy in a variety of catalytic applications, including numerous cross-coupling reactions that are fundamental to the construction of complex molecular architectures.[1][3]

Molecular Structure and Bonding: A Detailed Analysis

The molecular structure of this compound is central to its chemical behavior. While a specific single-crystal X-ray structure has not been reported in the literature, we can deduce its key structural features from established principles of chemical bonding and data from analogous compounds.

Predicted Molecular Geometry

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the phosphorus atom in this compound is expected to exhibit a trigonal pyramidal geometry. The phosphorus atom is bonded to three nitrogen atoms and possesses a lone pair of electrons. This arrangement results in N-P-N bond angles that are predicted to be slightly less than the ideal tetrahedral angle of 109.5° due to the greater spatial requirement of the lone pair. The pyrrolidine rings themselves adopt a puckered envelope or twist conformation to minimize steric strain.

The Nature of the Phosphorus-Nitrogen Bond

The P-N bond in aminophosphines is a subject of considerable interest. It is a covalent bond with a degree of polar character due to the difference in electronegativity between phosphorus and nitrogen. A key feature of the bonding in this compound is the potential for π-interaction between the nitrogen lone pair and suitable empty orbitals on the phosphorus atom. While the notion of phosphorus 3d orbital involvement in π-bonding has been largely superseded, it is now understood that σ* orbitals of the P-N bonds can act as acceptors for the nitrogen lone pair electrons.[4] This interaction can influence the P-N bond length and the overall electronic properties of the ligand.

The bonding within a metal-phosphine complex involves two primary interactions:

-

σ-Donation: The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital of the metal center, forming a sigma bond.[5][6] The high electron density at the phosphorus atom in this compound, enhanced by the electron-donating nature of the three pyrrolidinyl groups, makes it a strong σ-donor.

-

π-Acceptance (Back-bonding): Filled d-orbitals on the metal can back-donate electron density into empty σ* anti-bonding orbitals of the P-N bonds.[4][5] The extent of this interaction is influenced by the energy of these σ* orbitals.

The interplay of these bonding components dictates the strength of the metal-ligand bond and the overall stability and reactivity of the resulting complex.

Spectroscopic Characterization

The primary technique for characterizing this compound and its derivatives is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

³¹P NMR Spectroscopy

Electronic and Steric Properties

The utility of a phosphine ligand in catalysis is largely determined by its electronic and steric properties.

Electronic Properties: A Potent Electron Donor

The Tolman Electronic Parameter (TEP) is a quantitative measure of the electron-donating or -withdrawing ability of a phosphine ligand.[8] It is determined by measuring the C-O stretching frequency in a nickel carbonyl complex, [LNi(CO)₃].[8] A lower stretching frequency indicates a more electron-donating phosphine. Although the specific TEP for this compound has not been reported, the presence of three electron-donating pyrrolidinyl groups strongly suggests that it is a highly electron-rich phosphine. Proazaphosphatranes, which also feature a phosphorus atom bonded to three nitrogen atoms in a caged structure, exhibit some of the lowest reported TEP values, comparable to the highly electron-donating P(tBu)₃.[1][9] It is reasonable to infer that this compound possesses similarly strong electron-donating properties.

Steric Profile

The steric bulk of a phosphine ligand is quantified by its cone angle, which is a measure of the solid angle occupied by the ligand at a defined distance from the metal center.[10] A larger cone angle indicates greater steric hindrance. The three pyrrolidine rings of this compound impart a significant steric presence around the phosphorus atom. This steric bulk can influence the coordination number of the metal complex and create a specific pocket around the active site, thereby influencing the selectivity of a catalytic reaction.

Synthesis and Handling

Synthetic Protocol

Aminophosphines are typically synthesized by the reaction of a halophosphine with a corresponding amine. A plausible and commonly employed route for the synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with an excess of pyrrolidine in the presence of a tertiary amine base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

To a solution of pyrrolidine (3.3 equivalents) and triethylamine (3.3 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phosphorus trichloride (1 equivalent) in the same solvent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by an appropriate method (e.g., ³¹P NMR).

-

Upon completion, the triethylammonium hydrochloride salt will precipitate. Remove the salt by filtration under an inert atmosphere.

-

Wash the filter cake with the anhydrous solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a liquid.[3]

Diagram of Synthetic Workflow

Caption: A schematic representation of the synthetic workflow for this compound.

Handling and Storage

This compound is an air- and moisture-sensitive compound. It is susceptible to oxidation to the corresponding phosphine oxide. Therefore, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). It is typically stored in a refrigerator.[7]

Applications in Catalysis

The strong electron-donating nature and moderate steric bulk of this compound make it a valuable ligand in a variety of transition metal-catalyzed reactions. It is particularly well-suited for cross-coupling reactions where an electron-rich metal center is required to facilitate oxidative addition, a key step in many catalytic cycles. Commercially available information indicates its suitability for a range of important transformations:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organohalides.

-

Heck Reaction: Vinylation of aryl or vinyl halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Stille Coupling: Coupling of organostannanes with organohalides.

-

Negishi Coupling: Coupling of organozincs with organohalides.

-

Hiyama Coupling: Coupling of organosilanes with organohalides.

In addition to its role in catalysis, this compound is also utilized as a phosphitylating agent in oligonucleotide synthesis.[3][10][11]

Diagram of Catalytic Applications

Caption: Overview of the diverse cross-coupling reactions where this compound serves as a ligand.

Conclusion

This compound stands out as a highly effective aminophosphine ligand, characterized by its strong electron-donating ability and significant steric presence. Its molecular structure, featuring a trigonal pyramidal phosphorus center bonded to three pyrrolidinyl groups, underpins its potent reactivity. While detailed crystallographic and some spectroscopic data for the free ligand are not extensively reported, its behavior and utility can be confidently inferred from the broader understanding of aminophosphine chemistry. The synthetic accessibility and demonstrated efficacy in a wide range of catalytic cross-coupling reactions cement its importance as a valuable tool for researchers, scientists, and drug development professionals in the pursuit of novel and complex molecular entities.

References

-

Metal-phosphine complex - Wikipedia. (n.d.). Retrieved from [Link]

-

Metal Phosphine Bonding - Undergraduate Chemistry - YouTube. (2017, May 21). Retrieved from [Link]

-

Tertiary Phosphine as Ligand - Dalal Institute. (n.d.). Retrieved from [Link]

-

2.9: Phosphines - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]

-

This compound, 1 X 2.5 g (775444-2.5G) - Alkali Scientific. (n.d.). Retrieved from [Link]

-

Tolman electronic parameter - Wikipedia. (n.d.). Retrieved from [Link]

-

Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects | Organometallic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, October 10). Retrieved from [Link]

-

Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.). Retrieved from [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing). (2016, February 24). Retrieved from [Link]

-

This compound, | 775444-500MG | SIGMA-ALDRICH | SLS. (n.d.). Retrieved from [Link]

-

Aminophosphines: Their chemistry and role as ligands and synthons - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound (C12H24N3P) - PubChemLite. (n.d.). Retrieved from [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. (2024, February 1). Retrieved from [Link]

-

Tri-(1-adamantyl)phosphine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (2023, March 13). Retrieved from [Link]

-

Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - MDPI. (2023, December 23). Retrieved from [Link]

-

Tris(1-(2-methyl)aziridinyl)phosphine oxide - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(PDF) Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - ResearchGate. (2024, February 1). Retrieved from [Link]

-

CAS No : 5666-12-6 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PMC - NIH. (2023, December 23). Retrieved from [Link]

Sources

- 1. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 5666-12-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. yanggroup.weebly.com [yanggroup.weebly.com]

- 10. alkalisci.com [alkalisci.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

A Comprehensive Technical Guide to the Safe Handling of Tris(1-pyrrolidinyl)phosphine for Research and Development

Introduction: Understanding Tris(1-pyrrolidinyl)phosphine

This compound (CAS 5666-12-6), also known as tripyrrolidinophosphine, is an organophosphorus compound widely utilized as a monodentate P-donor ligand in various catalytic reactions.[1][2] Its applications are prominent in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, as well as in phosphitylation for oligonucleotide synthesis.[3][4] The phosphorus atom's lone pair of electrons is key to its function, allowing it to coordinate with metal centers and influence their catalytic activity.[5][6] However, this same electron-rich nature makes the compound susceptible to oxidation, necessitating specific handling procedures to maintain its integrity and ensure experimental success.[5]

This guide provides an in-depth, experience-driven framework for the safe handling and use of this compound. It moves beyond a simple recitation of rules to explain the underlying chemical principles, empowering researchers to make informed decisions and foster a culture of safety and scientific rigor in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a reagent's potential hazards is the foundation of safe laboratory practice. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) as per its Safety Data Sheet (SDS), this does not imply an absence of risk.[7] The primary concern with this and similar phosphine ligands is their reactivity with atmospheric oxygen and moisture.

1.1. Reactivity Hazards:

-

Air Sensitivity: The trivalent phosphorus center in this compound is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide.[5] This oxidation is often irreversible and renders the ligand ineffective for its intended catalytic purpose. The causality lies in the energetically favorable formation of a P=O double bond. While some arylphosphines exhibit a degree of air stability, alkyl- and amino-phosphines are generally more susceptible.[5]

-

Moisture Sensitivity: Although specific data for this compound is limited, many organophosphorus compounds can be sensitive to moisture, potentially leading to hydrolysis. Therefore, it is best practice to handle it under anhydrous conditions.

1.2. Toxicological Profile:

The Safety Data Sheet for this compound indicates that it is not a hazardous substance.[7] However, it is crucial to recognize that a lack of classification does not equate to a complete absence of toxicological effects, especially with chronic exposure or in sensitive individuals. The combustion of this compound may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[8] General safe laboratory practices, such as avoiding inhalation of vapors and direct skin contact, should always be observed.

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in chemical safety. It prioritizes the use of engineering and administrative controls to minimize reliance on personal protective equipment.

2.1. Engineering Controls: Your Primary Shield

The most effective way to handle air-sensitive reagents like this compound is to physically isolate them from the atmosphere. The choice between a glovebox and a Schlenk line depends on the scale of the reaction and the specific manipulations required.[9]

-

Glovebox: Provides a continuously maintained inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture. This is the ideal environment for storing and weighing out the reagent.[9]

-

Schlenk Line: Allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas. This technique is suitable for a wide range of reaction scales.[9]

Diagram: Hierarchy of Controls for Handling Air-Sensitive Reagents

Caption: A visual representation of the hierarchy of controls.

2.2. Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are paramount, appropriate PPE is mandatory for all manipulations.

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Nitrile gloves are suitable for incidental contact. Always dispose of contaminated gloves properly.

-

Body Protection: A standard laboratory coat should be worn, fully buttoned.

Section 3: Protocols for Safe Handling and Storage

Adherence to well-defined protocols is essential for both safety and experimental reproducibility.

3.1. Storage:

This compound should be stored in a cool, dry place under an inert atmosphere.[8][10][11] The ideal storage location is within a glovebox. If a glovebox is not available, the container should be sealed with a septum and parafilm and stored in a desiccator filled with an inert gas.

3.2. Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for safely handling this compound using a Schlenk line.

Protocol 1: Transferring this compound via Syringe

-

Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Assemble the reaction flask on the Schlenk line.

-

Establish Inert Atmosphere: Subject the reaction flask to at least three cycles of evacuating the flask and backfilling with inert gas. This process removes atmospheric oxygen and moisture.

-

Reagent Preparation: Place the this compound container in a secondary container. Pierce the septum with a needle connected to the inert gas line to create a positive pressure.

-

Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing and expelling the gas at least three times.

-

Liquid Transfer: Insert the needle of the purged syringe through the septum of the this compound container. Draw the desired volume of the liquid into the syringe.

-

Injection: Quickly and carefully transfer the liquid to the reaction flask by injecting it through the flask's septum against a positive flow of inert gas.

-

Cleaning: Immediately rinse the syringe with a suitable dry, degassed solvent and then with water to prevent residue from reacting with air.

Diagram: Schlenk Line Transfer Workflow

Caption: A step-by-step workflow for transferring air-sensitive liquids.

Section 4: Emergency Procedures

In the event of an accidental release or exposure, a calm and prepared response is critical.

4.1. Spills:

For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the material into a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

4.2. Personal Exposure:

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8]

-

Skin Contact: Wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Flush the eyes with water as a precaution.[8]

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8]

In all cases of significant exposure, seek medical attention.

Section 5: Disposal

All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.[7]

Conclusion: A Commitment to Safety and Scientific Excellence

The effective and safe use of this compound hinges on a foundational understanding of its reactivity and a disciplined approach to its handling. By integrating the principles and protocols outlined in this guide, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific work. A proactive safety culture, grounded in technical expertise and a thorough understanding of the "why" behind each precaution, is the hallmark of a high-functioning research environment.

References

-

ACS Publications. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5666-12-6 | Product Name : this compound. [Link]

-

Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. [Link]

-

Reddit. (2019). Synthesizing phosphines without oxidation. [Link]

-

Watson International. (n.d.). This compound cas 5666-12-6. [Link]

-

Airgas. (2025). 1 - SAFETY DATA SHEET. [Link]

-

Chemdad. (n.d.). Tris(pyrrolidinophosphine) oxide. [Link]

-

NJ.gov. (n.d.). TRIS(1-AZIRIDINYL)- PHOSPHINE SULFIDE HAZARD SUMMARY. [Link]

-

GOV.UK. (2024). Phosphine: toxicological overview. [Link]

-

SLS. (n.d.). This compound, | 775444-500MG | SIGMA-ALDRICH. [Link]

-

PubChemLite. (n.d.). This compound (C12H24N3P). [Link]

Sources

- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 5666-12-6 | Benchchem [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 5666-12-6|Tri(pyrrolidin-1-yl)phosphine|BLD Pharm [bldpharm.com]

Tris(1-pyrrolidinyl)phosphine: A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Tris(1-pyrrolidinyl)phosphine, a versatile phosphine ligand and reagent. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their synthetic endeavors. This guide will delve into its chemical properties, primary applications with mechanistic insights, commercial availability, and crucial safety and handling protocols.

Introduction: The Versatility of an Aminophosphine

This compound, also known as Tripyrrolidinophosphine, is a trivalent phosphorus compound characterized by three pyrrolidinyl groups attached to a central phosphorus atom. This unique structure imparts a combination of steric bulk and electron-richness to the phosphorus center, making it a highly effective monodentate P-donor ligand in a variety of catalytic reactions.[1] Furthermore, its reactivity makes it a valuable phosphitylating reagent, particularly in the synthesis of modified oligonucleotides.[1] This dual utility has cemented its importance in both academic research and the pharmaceutical industry.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is critical for its effective use and safe handling.

| Property | Value | Reference |

| CAS Number | 5666-12-6 | |

| Molecular Formula | C₁₂H₂₄N₃P | |

| Molecular Weight | 241.31 g/mol | |

| Appearance | Liquid | [2] |

| Boiling Point | 104 °C at 0.1 mmHg | [2] |

| Density | 1.041 - 1.049 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.528 - 1.530 | [2] |

| Purity (Typical) | 97% | [2] |